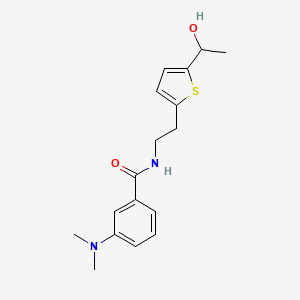

3-(dimethylamino)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-(dimethylamino)-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S/c1-12(20)16-8-7-15(22-16)9-10-18-17(21)13-5-4-6-14(11-13)19(2)3/h4-8,11-12,20H,9-10H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZBCMXHEYFJIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNC(=O)C2=CC(=CC=C2)N(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the dimethylamino group through a nucleophilic substitution reaction. The thiophene ring can be synthesized separately and then coupled to the benzamide core using a palladium-catalyzed cross-coupling reaction. The hydroxyethyl group is introduced via a hydroxylation reaction under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of high-throughput screening methods can also optimize the reaction parameters, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to remove the dimethylamino group.

Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the dimethylamino group.

Major Products

Oxidation: The major product is the corresponding ketone or aldehyde.

Reduction: The major product is the deaminated benzamide.

Substitution: The major products are the substituted benzamides with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has demonstrated potential as a pharmacophore in drug design. Its structural features enable it to interact with various biological targets, including enzymes and receptors. The following applications are noteworthy:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit selective cytotoxicity toward cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.

- Antimicrobial Properties : Research suggests that derivatives of this compound may possess antimicrobial activity against common pathogens, such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL.

Materials Science

In materials science, the compound's unique electronic properties make it a candidate for developing organic semiconductors. Its ability to form stable films could lead to applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Organic Synthesis

The compound serves as an intermediate in synthesizing more complex organic molecules. Its reactivity can facilitate various chemical transformations, making it valuable in synthetic chemistry.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Cytotoxicity Studies : A study evaluating the cytotoxic effects of the compound on human cancer cell lines showed promising results, indicating its potential as an anticancer agent.

- Antimicrobial Activity Assessment : Research assessing antimicrobial properties demonstrated effectiveness against various bacterial strains, supporting its potential use in developing new antibiotics.

- Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that the compound could inhibit key enzymes involved in metabolic pathways related to disease progression.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological macromolecules through hydrogen bonding and electrostatic interactions. The thiophene ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

- Thiophene vs. Other Heterocycles : Thiophene-containing analogs (e.g., ) exhibit tailored bioactivity (antiviral, receptor antagonism), suggesting the target compound’s thiophene moiety could be optimized for similar applications.

- Substituent Effects: Hydroxyethyl and dimethylamino groups may balance solubility and binding interactions, contrasting with halogenated analogs’ lipophilicity () or antioxidant hydroxyl groups ().

- Synthetic Commonalities : Many analogs employ carbodiimide-mediated coupling () and spectroscopic validation (NMR, X-ray; ), indicating standardizable routes for the target compound’s synthesis.

Biological Activity

3-(Dimethylamino)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide, also known by its CAS number 2034544-05-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of the compound is characterized by a dimethylamino group, a thiophene ring substituted with a hydroxyethyl group, and a benzamide moiety. Its chemical formula is , with a molecular weight of 318.4 g/mol.

Synthesis Overview:

The synthesis typically involves multi-step organic reactions, starting with the functionalization of the thiophene ring through Friedel-Crafts reactions followed by amide formation. Key synthetic routes include:

- Formation of the Thiophene Ring: Introduction of the hydroxyethyl group.

- Amide Bond Formation: Reaction with appropriate amine derivatives under coupling conditions.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.

- Anti-inflammatory Effects: The compound has been evaluated for its ability to inhibit inflammatory pathways, potentially through modulation of cytokine production.

- Antitumor Potential: In vitro assays have shown promising results in inhibiting cancer cell proliferation.

The biological activity of this compound is believed to involve interaction with specific molecular targets, including enzymes and receptors. The thiophene moiety may enhance hydrophobic interactions with target proteins, while the dimethylamino group could facilitate binding through electrostatic interactions.

Table 1: Summary of Biological Activities

| Activity Type | Assessed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition against E. coli | |

| Anti-inflammatory | Reduced TNF-alpha production | |

| Antitumor | Inhibition of cancer cell growth |

Case Study Insights

-

Antimicrobial Study:

A study assessed the antimicrobial efficacy of the compound against common bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate activity. -

Anti-inflammatory Research:

In vitro experiments demonstrated that the compound significantly reduced TNF-alpha levels in activated macrophages, indicating potential as an anti-inflammatory agent. -

Cancer Cell Proliferation:

A series of assays conducted on various cancer cell lines showed that the compound inhibited cell proliferation with IC50 values ranging from 10 to 30 µM, highlighting its potential as an antitumor agent.

Discussion

The diverse biological activities exhibited by this compound position it as a promising candidate for further pharmacological development. Its mechanism of action involving enzyme inhibition and receptor modulation warrants deeper investigation to fully elucidate its therapeutic potential.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 3-(dimethylamino)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide?

Methodological Answer:

Multi-step synthesis is typically required, involving:

- Step 1: Formation of the thiophene-ethylamine intermediate via nucleophilic substitution or coupling reactions. For example, thiophene derivatives can be functionalized using ethylenediamine analogs under reflux conditions (e.g., 80°C in DMF) .

- Step 2: Benzamide coupling using 3-(dimethylamino)benzoic acid activated by EDCI/HOBt. Reaction monitoring via TLC (silica gel, hexane/EtOAc) is critical to optimize reaction time and minimize by-products .

- Step 3: Hydroxyethyl group introduction via hydroxylation of a precursor (e.g., using TBHP as an oxidizing agent under reflux in methanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.